molecular formula C25H24N2O5 B243968 3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No. B243968
M. Wt: 432.5 g/mol
InChI Key: XLJKJGNUAHXXRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a synthetic compound that has been widely used in scientific research. It is a potent and selective inhibitor of protein kinase C (PKC) activity, which makes it an important tool for studying the role of PKC in various cellular processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves the inhibition of 3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide activity. 3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a family of serine/threonine kinases that play a critical role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting 3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide activity, 3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can alter these cellular processes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide have been extensively studied. It has been shown to inhibit 3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide activity in various cell lines, including breast cancer cells, prostate cancer cells, and glioma cells. It has also been shown to induce apoptosis in these cancer cells. In addition, it has been shown to regulate ion channels, neurotransmitter release, and gene expression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in lab experiments is its ability to selectively inhibit 3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide activity. This allows researchers to study the role of 3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in various cellular processes without affecting other signaling pathways. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the use of 3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in scientific research. One direction is to study its effects on other signaling pathways, such as the MAPK pathway and the PI3K/Akt pathway. Another direction is to develop more potent and selective 3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide inhibitors based on the structure of this compound. Finally, this compound could be used in combination with other anticancer drugs to enhance their efficacy and reduce their side effects.

Synthesis Methods

The synthesis of 3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves several steps. The first step is the preparation of 6-methyl-1,3-benzoxazole-2-amine, which is then reacted with 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol to form the corresponding boronic acid ester. The boronic acid ester is then coupled with 3,4,5-trimethoxybenzoyl chloride to form the final product.

Scientific Research Applications

3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been used extensively in scientific research to study the role of 3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in various cellular processes. It has been shown to inhibit 3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide activity in a dose-dependent manner and to induce apoptosis in cancer cells. It has also been used to study the role of 3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in the regulation of ion channels, neurotransmitter release, and gene expression.

properties

Molecular Formula

C25H24N2O5

Molecular Weight

432.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C25H24N2O5/c1-14-6-9-18-20(10-14)32-25(27-18)16-8-7-15(2)19(11-16)26-24(28)17-12-21(29-3)23(31-5)22(13-17)30-4/h6-13H,1-5H3,(H,26,28)

InChI Key

XLJKJGNUAHXXRC-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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